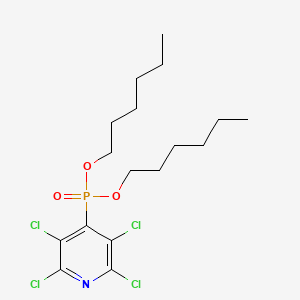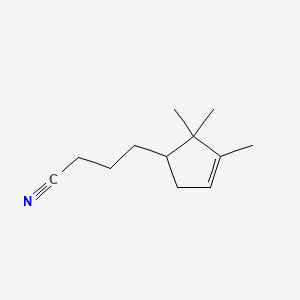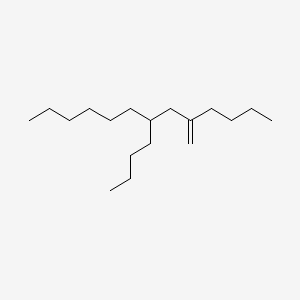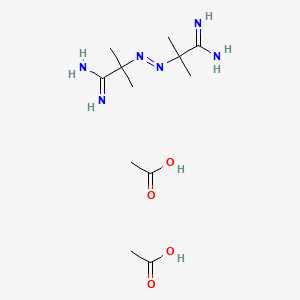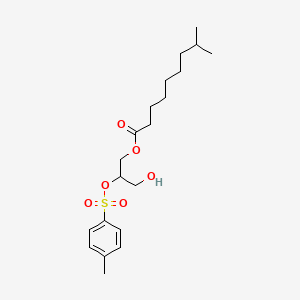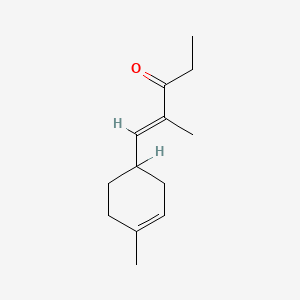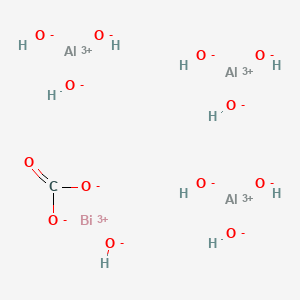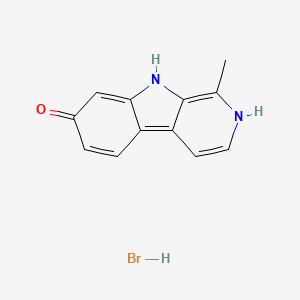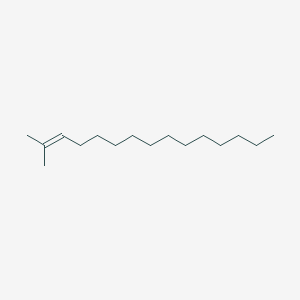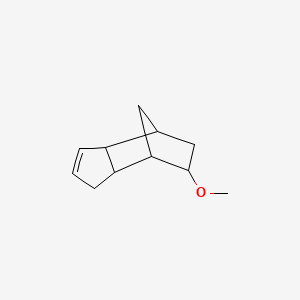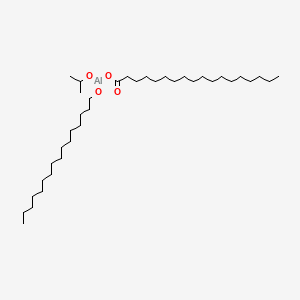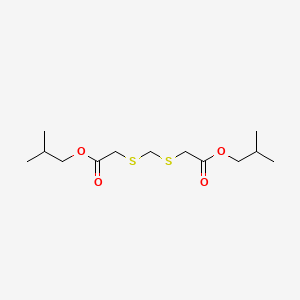
Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate is a chemical compound with the molecular formula C13H24O4S2. It is known for its unique structure, which includes two isobutyl groups and a methylenebis(thio) linkage. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate typically involves the esterification of acetic acid derivatives with isobutyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity acetic acid derivatives and isobutyl alcohol.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amides, alternative esters.
Applications De Recherche Scientifique
Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate exerts its effects involves interactions with various molecular targets. The thioether groups can interact with metal ions and enzymes, potentially inhibiting or modifying their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bispropionate
- Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisbutyrate
Uniqueness
Compared to similar compounds, Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate is unique due to its specific ester and thioether linkages, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
85005-67-0 |
|---|---|
Formule moléculaire |
C13H24O4S2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-methylpropyl 2-[[2-(2-methylpropoxy)-2-oxoethyl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C13H24O4S2/c1-10(2)5-16-12(14)7-18-9-19-8-13(15)17-6-11(3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
JTRYLXWWGAXJJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CSCSCC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


